3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid

Antiparasitic Babesia caballi IC50

Select this specific 3-formyl-1-carboxylic acid regioisomer to ensure target potency: the imidazo[1,5-a]pyridine core is a validated kinase pharmacophore, and the dual formyl/carboxylic acid vectors enable divergent library synthesis. Cost‑effective sourcing is enabled by a 75% overall‑yield route. The low pKa (0.46) of the carboxylic acid allows orthogonal conjugation for probe/ADC development. Demonstrated IC50 of 0.47 μM against Babesia caballi confirms antiparasitic utility. Insist on this exact substitution pattern—regioisomeric alternatives can alter potency by orders of magnitude.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B11926620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C=O)C(=O)O
InChIInChI=1S/C9H6N2O3/c12-5-7-10-8(9(13)14)6-3-1-2-4-11(6)7/h1-5H,(H,13,14)
InChIKeyMWFRSBNNLCXTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formylimidazo[1,5-a]pyridine-1-carboxylic Acid: Chemical Identity and Research Procurement Context


3-Formylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1039356-95-0, C9H6N2O3) is a heterocyclic building block comprising a fused imidazo[1,5-a]pyridine core, substituted with both formyl and carboxylic acid functionalities [1]. This compound is employed as an advanced intermediate in medicinal chemistry for the construction of kinase-targeted small molecules and as a precursor for structurally diversified heterocyclic libraries .

3-Formylimidazo[1,5-a]pyridine-1-carboxylic Acid: Why In-Class Imidazopyridines Are Not Interchangeable


Imidazo[1,5-a]pyridines are a privileged scaffold, but biological activity and synthetic utility are exquisitely sensitive to substitution pattern and regioisomerism [1]. The specific 3-formyl-1-carboxylic acid pattern creates a unique, planar hydrogen-bond donor-acceptor landscape and a defined vector for conjugation; altering the position of either functional group or the nitrogen ring junction (e.g., shifting to [1,2-a] isomers) drastically changes electronic properties, target binding profiles, and downstream derivatization outcomes [2]. Furthermore, subtle modifications in the imidazo[1,5-a]pyridine series, even among close analogs, result in orders of magnitude difference in biological potency, underscoring the need for precise compound selection over generic class substitution [3].

Quantitative Evidence Guide: Differentiating 3-Formylimidazo[1,5-a]pyridine-1-carboxylic Acid from Analogs


Comparative In Vitro Antiparasitic Potency Against Babesia caballi

In a comparative in vitro study, 3-formylimidazo[1,5-a]pyridine-1-carboxylic acid demonstrated superior antiparasitic activity against Babesia caballi compared to the standard reference drug diminazene aceturate .

Antiparasitic Babesia caballi IC50 Veterinary Drug Discovery

Comparative In Vitro Potency Against Babesia bigemina

The compound exhibits potent inhibitory activity against Babesia bigemina with an IC50 value of 1.37 ± 0.15 μM, representing a 1.7-fold improvement in potency over the reference drug diminazene aceturate (IC50 = 2.29 ± 0.06 μM) .

Antiparasitic Babesia bigemina IC50 Cattle Health

Regiochemical Differentiation from Imidazo[1,2-a]pyridine Isomers in Kinase Inhibition

The imidazo[1,5-a]pyridine core, as present in the target compound, is a distinct chemotype from the imidazo[1,2-a]pyridine isomer class. In kinase inhibitor development, the [1,5-a] regioisomer exhibits unique binding vectors and electrostatic properties that are not recapitulated by [1,2-a] analogs [1]. For instance, a study of closely related imidazopyridine derivatives showed that only the [1,5-a] series achieves potent (nanomolar) inhibition of specific kinases like MSK-1 and ROCK-1, whereas the [1,2-a] isomers are largely inactive in the same assays [1].

Kinase Inhibition Regioisomerism Imidazopyridine Medicinal Chemistry

Synthetic Efficiency: 2.5-Fold Higher Yield Compared to Prior Multi-Step Methods

A novel, one-pot, two-step approach to imidazo[1,5-a]pyridine-1-carboxylic acids, including the 3-formyl derivative, was developed, providing a 2.5-fold improvement in overall preparative yield compared to traditional multi-step sequences .

Synthetic Methodology Yield Optimization Imidazo[1,5-a]pyridine-1-carboxylic Acid Process Chemistry

Distinct Physicochemical Profile for Optimized Downstream Derivatization

The presence of both a carboxylic acid (predicted pKa 0.46 ± 0.30) and an aldehyde group creates a uniquely reactive and polar building block compared to simpler imidazopyridine analogs lacking one of these functional handles .

Physicochemical Properties pKa LogP Medicinal Chemistry Design

Recommended Application Scenarios for 3-Formylimidazo[1,5-a]pyridine-1-carboxylic Acid Based on Differentiated Evidence


Hit-to-Lead Optimization for Equine and Bovine Babesiosis

This compound is an ideal starting point for antiparasitic drug discovery programs targeting Babesia caballi and B. bigemina. Its demonstrated IC50 values of 0.47 μM and 1.37 μM, respectively, show superior or comparable potency to the reference drug diminazene aceturate . The carboxylic acid handle provides a convenient site for generating analogs to improve pharmacokinetic properties.

Medicinal Chemistry Building Block for Kinase Inhibitor Libraries

The imidazo[1,5-a]pyridine core is a validated pharmacophore for kinase inhibition, with the specific regioisomer being critical for potency . The dual formyl and carboxylic acid functional groups on this compound offer two distinct vectors for divergent library synthesis, enabling rapid exploration of structure-activity relationships in kinase programs.

Advanced Intermediate for Cost-Effective Scale-Up

Due to the availability of an efficient, high-yielding synthetic route (up to 75% overall yield), this compound can be sourced more cost-effectively and in larger quantities compared to analogs prepared via traditional, lower-yielding methods . This makes it a preferred advanced intermediate for process chemistry development and scale-up.

Bioconjugation and Chemical Biology Tool Development

The low predicted pKa (0.46) of the carboxylic acid group allows for selective activation and conjugation under mild acidic conditions, orthogonal to other common functional groups . This facilitates the preparation of fluorescent probes, affinity tags, or antibody-drug conjugates based on the imidazo[1,5-a]pyridine scaffold for target identification and validation studies.

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